molecular formula C21H21N5O B11003011 1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B11003011
M. Wt: 359.4 g/mol
InChI Key: JCOBZUYLIQIVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole core, a triazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the triazole ring, and the coupling of the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the formation of major products such as substituted indoles, triazoles, and carboxamides.

Scientific Research Applications

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and indole core play crucial roles in its binding affinity and specificity, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide can be compared with other similar compounds, such as:

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Indole-3-carbinol: A compound with an indole core, known for its anticancer properties.

    Carboxamide derivatives: Various compounds with carboxamide groups, used in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

1-propan-2-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-6-carboxamide

InChI

InChI=1S/C21H21N5O/c1-15(2)26-10-9-17-5-6-18(11-20(17)26)21(27)24-19-7-3-16(4-8-19)12-25-14-22-13-23-25/h3-11,13-15H,12H2,1-2H3,(H,24,27)

InChI Key

JCOBZUYLIQIVIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.